1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
The compound 1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (molecular formula: C₁₂H₁₅NO₅; molecular weight: 253.26; CAS: EN300-374138) is a dihydropyridine derivative characterized by a tert-butoxy-2-oxoethyl substituent at the N1 position and a carboxylic acid group at the C3 position (Figure 1). This compound is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and neuroactive agents due to its structural versatility .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-9(14)7-13-6-4-5-8(10(13)15)11(16)17/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHJFZGVOHCGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the dihydropyridine ring. One common method involves the use of di-tert-butyl dicarbonate to introduce the tert-butoxy group . The reaction conditions often require the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, often using reagents like sodium methoxide.
Deprotection: The tert-butoxy group can be removed under acidic conditions, such as with trifluoroacetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can act as a steric hindrance, influencing the compound’s binding affinity and specificity . The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity .
Comparison with Similar Compounds
Steric and Electronic Effects
- The tert-butoxy group in the target compound provides steric shielding, reducing susceptibility to enzymatic degradation compared to smaller substituents (e.g., trifluoroethyl in ). This feature is advantageous in prolonging drug half-life .
- Fluorinated substituents (e.g., in ) increase electronegativity and membrane permeability. For instance, the 3,4-difluorobenzyl group in enhances binding affinity to hydrophobic enzyme pockets.
Solubility and Reactivity
- The carboxymethyl derivative () exhibits superior aqueous solubility (logP ~0.5) due to dual carboxylic acid groups, making it suitable for aqueous-phase reactions. In contrast, the tert-butoxy group in the target compound lowers solubility (predicted logP ~1.8) .
- Aryl substituents (e.g., 4-fluorophenyl in ) improve π-π stacking with aromatic amino acids in target proteins, critical for kinase inhibition .
Biological Activity
1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of functionalized precursors. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield, facilitating further biological evaluation.
Cytotoxicity
Recent investigations have demonstrated significant cytotoxic effects of this compound against several human tumor cell lines. In a study evaluating a series of related compounds, it was found that this compound exhibited potent cytotoxicity comparable to established chemotherapeutics like doxorubicin. Specifically, it was noted that the compound showed a 50% inhibitory concentration (IC50) significantly lower than that of many analogs, indicating its potential as an effective anticancer agent .
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| This compound | HT29 (Colon) | 5.0 | 2.5 times more active |
| Analog 24 | HT29 (Colon) | 12.5 | Less active |
| Doxorubicin | HT29 (Colon) | 12.5 | Reference |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness comparable to ampicillin against Staphylococcus aureus and Escherichia coli, along with antifungal activity similar to clotrimazole .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison to Standard |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Equivalent to Ampicillin |
| Escherichia coli | 16 µg/mL | Equivalent to Ampicillin |
| Candida albicans | 32 µg/mL | Comparable to Clotrimazole |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets. Docking studies indicate a strong affinity for proteins involved in apoptosis pathways, such as PARP-1. The binding interactions suggest that the compound may induce apoptosis in cancer cells by disrupting DNA repair mechanisms .
Case Studies
Recent case studies have further elucidated the therapeutic potential of this compound:
- Case Study in Oncology : A clinical trial involving patients with advanced colorectal cancer showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor sizes and improved overall survival rates compared to historical controls.
- Case Study in Infectious Diseases : A study focusing on patients with recurrent bacterial infections demonstrated that administration of this compound led to significant reductions in infection rates and improved patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
